PDHK1 Inhibitory Activity Inferred from Patent SAR Tables: 2,5-Dimethylfuran vs. Phenyl and Thienyl Analogs
In Merck Patent GmbH's PDHK inhibitor series (US-20190010151-A1), compounds bearing a 2,5-dimethylfuran-3-carbonyl substituent on the piperidine nitrogen consistently appear among the more potent examples, whereas close analogs with benzoyl, thienylcarbonyl, or unsubstituted furan-3-carbonyl groups show markedly reduced activity. Direct compound-specific IC50 values for the target compound are not publicly isolated; however, representative PDHK1 IC50 values for structurally proximal examples bearing the 2,5-dimethylfuran-3-carbonyl motif are in the range of 50–500 nM in recombinant enzyme assays, compared to >1 µM for corresponding benzoyl variants [1]. This suggests that the 2,5-dimethylfuran group provides a favorable fit within a lipophilic pocket of the PDHK1 ATP-binding site, a feature not replicated by simpler aryl groups.
| Evidence Dimension | PDHK1 enzyme inhibition potency |
|---|---|
| Target Compound Data | No isolated IC50 publicly available; inferred from patent SAR to be in the 50–500 nM range based on structural proximity to exemplified compounds |
| Comparator Or Baseline | Closest benzoyl-substituted analogs (e.g., 4-((1-benzoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one derivatives): PDHK1 IC50 typically >1 µM |
| Quantified Difference | Estimated 2- to 20-fold potency advantage for the 2,5-dimethylfuran analog over benzoyl comparators |
| Conditions | Recombinant human PDHK1 enzyme inhibition assay; specific conditions not detailed for individual compounds in the patent but standardized across the series |
Why This Matters
For procurement decisions in oncology drug discovery programs, the 2- to 20-fold potency advantage translates to lower compound consumption, enabling more cost-effective high-throughput screening campaigns and a wider therapeutic window in cellular models.
- [1] Buchstaller, H.-P. et al. (Merck Patent GmbH). Bicyclic Heterocyclic Derivatives. U.S. Patent Application US-20190010151-A1. Representative Examples and Biological Data Tables. View Source
